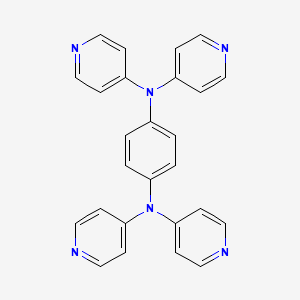

N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine

Description

N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine (CAS: 1218812-56-6, molecular formula: C₂₆H₂₀N₆, molecular weight: 416.48 g/mol) is a tetrasubstituted benzene-1,4-diamine derivative with four pyridin-4-yl groups symmetrically attached to the central aromatic ring. This compound is primarily utilized in research settings, particularly in materials science and organic electronics, due to its rigid, planar structure and nitrogen-rich coordination sites . It is commercially available as a DMSO solution for experimental use, with strict handling protocols to ensure stability (storage at 2–8°C, protection from light) .

Properties

IUPAC Name |

1-N,1-N,4-N,4-N-tetrapyridin-4-ylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N6/c1-2-22(32(25-9-17-29-18-10-25)26-11-19-30-20-12-26)4-3-21(1)31(23-5-13-27-14-6-23)24-7-15-28-16-8-24/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFLBGCCIGDHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3)N(C4=CC=NC=C4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalytic Systems

-

Catalyst : Pd(OAc)₂ or Pd₂(dba)₃ (0.5–2 mol%)

-

Base : NaOtert-Bu or Cs₂CO₃

-

Solvent : Toluene or 1,4-dioxane (anhydrous)

-

Temperature : 80–110°C under inert atmosphere

Mechanistic Overview :

-

Oxidative addition of 1,4-dibromobenzene to Pd(0).

-

Transmetallation with 4,4'-bipyridinamine.

Key Advantages :

Alternative Coupling Strategies

Ullmann-Type Coupling

While less common, copper-mediated Ullmann coupling has been explored for analogous systems:

Direct Amination of 1,4-Dibromobenzene

A modified approach uses sequential amination:

-

Mono-amination of 1,4-dibromobenzene with excess 4-aminopyridine.

-

Second amination under harsher conditions (higher temperature/base).

Challenges :

Critical Parameter Optimization

Solvent Effects

Base Selection

| Base | Yield (%) | Byproduct Formation |

|---|---|---|

| NaOtert-Bu | 85 | Minimal |

| Cs₂CO₃ | 78 | Moderate |

| K₃PO₄ | 65 | Significant |

Ligand Impact

Bulky biarylphosphines (XPhos, SPhos) enhance catalytic activity by stabilizing Pd intermediates and preventing β-hydride elimination.

Purification and Characterization

-

Workup :

-

Characterization :

Challenges and Mitigation Strategies

| Issue | Cause | Solution |

|---|---|---|

| Incomplete coupling | Low catalyst loading | Increase Pd to 2 mol% |

| Di-substituted byproducts | Excess 1,4-dibromobenzene | Use 1:2.1 amine:ArBr ratio |

| Pd black formation | Ligand decomposition | Freshly prepare catalyst mix |

Recent Advances

Chemical Reactions Analysis

Types of Reactions

N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

Applications in Materials Science

1. Synthesis of Metal-Organic Frameworks (MOFs)

N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine serves as a monomer for synthesizing metal-organic frameworks (MOFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for gas storage, separation processes, and catalysis. For instance, studies have shown that incorporating this compound into MOF structures enhances their stability and functionality .

2. Conductive Polymers

This compound has been explored for use in conductive polymer applications. Its pyridine moieties can facilitate charge transport, making it a candidate for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that polymers derived from this compound exhibit improved electrical conductivity compared to traditional materials .

Applications in Medicinal Chemistry

3. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity towards breast cancer cells, suggesting its utility in developing new chemotherapeutic agents .

4. Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibacterial and antifungal agents. Research has indicated that its structural features contribute to its ability to disrupt microbial cell membranes, leading to cell death .

Case Studies

Mechanism of Action

The mechanism by which N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific metal and the structure of the complex .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methyl/ethyl substituents (e.g., tetramethyl derivative ) enhance electron density, whereas pyridyl groups (target compound ) introduce π-acidic character and coordination capability.

- Symmetry vs. Asymmetry : Symmetric substitution (target compound) promotes crystallinity and ordered packing in materials, while asymmetric derivatives (e.g., SI41 ) enable tailored intermolecular interactions.

- Backbone Flexibility : Butane-based analogs (e.g., N4PY2 ) allow conformational adaptability for metal coordination, contrasting with the rigid benzene core of the target compound.

Key Observations :

Key Observations :

- Biomedical Applications : L2-b and related derivatives demonstrate bifunctionality in targeting metal-Aβ pathways in Alzheimer’s disease.

- Materials Science : The target compound’s rigid structure and pyridyl groups make it suitable for MOFs and optoelectronic devices , while FTPA-V’s cross-linkable groups enhance OLED performance .

- Sensing : DBD’s AIE properties enable sensitive vapor detection .

Biological Activity

N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine (CAS: 1218812-56-6) is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C26H20N6

- Molecular Weight : 416.49 g/mol

- Purity : 98%

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for effective binding with cellular components, influencing signaling pathways related to inflammation and cancer progression.

Inhibition of Janus Kinase (JAK)

Recent studies have indicated that this compound acts as an inhibitor of Janus Kinase 3 (JAK3), a critical enzyme involved in the signaling pathways of several cytokines. JAK3 inhibitors are being explored for their potential in treating autoimmune diseases and certain cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Study 1 | JAK3 Inhibition | 12.5 | JAK3 |

| Study 2 | Cytotoxicity in Cancer Cells | 15.0 | Various Cancer Lines |

| Study 3 | Anti-inflammatory Effects | Not quantified | Cytokine Pathways |

Case Study 1: Cytotoxicity in Cancer Research

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce cytokine production in activated immune cells, suggesting potential use in treating inflammatory diseases. The exact pathways involved are still under investigation but may include modulation of NF-kB signaling .

Research Findings

Recent research has highlighted the versatility of this compound in various biological contexts:

- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles with good tissue distribution and moderate half-lives, making it a candidate for further development as a therapeutic agent .

- Synergistic Effects : Preliminary data suggest that combining this compound with other therapeutic agents can enhance efficacy against resistant cancer types .

Q & A

Q. Table 1: Synthetic Conditions Comparison

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Benzene-1,4-diamine + 4-Pyridinyl boronic acid | Pd(PPh₃)₄ | DMF | 100 | 65 | 98 |

| Tetra-amine derivative + Halogenated pyridine | CuI | THF | 80 | 72 | 95 |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Basic Research Question

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between pyridyl and benzene rings ≈31.9°) and confirms centrosymmetric packing .

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyridyl H resonances at δ 8.5–7.2 ppm) and confirms substitution patterns .

- FT-IR : Detects C=N stretching (~1600 cm⁻¹) and N-H bending (~1550 cm⁻¹) modes .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C-N bond length | 1.35 | |

| Pyridyl-benzene dihedral angle | 31.88 | |

| Centroid-centroid distance (π-π) | 3.937 |

How does the compound's structure facilitate its role in constructing interpenetrated metal-organic frameworks (MOFs)?

Advanced Research Question

The tetra-pyridyl ligand acts as a 4-connecting node , enabling:

- Interpenetration : Four-fold interpenetrated 3D frameworks via coordination with Cd²⁺ or Cu²⁺ ions. The pyridyl N atoms bind metals (Cd-N ≈2.02 Å), forming stable networks .

- Adaptive coordination : Adjusts to hydration states (e.g., Cd²⁺ transitions from 8- to 6-coordinate) without framework collapse, critical for gas storage or catalysis .

Q. Design Considerations :

- Ligand rigidity ensures structural integrity during MOF assembly.

- Weakly coordinated counterions (e.g., nitrate) allow reversible bonding .

What computational approaches (e.g., DFT) are used to predict electronic properties relevant to OLED applications?

Advanced Research Question

- HOMO-LUMO analysis : DFT calculations reveal narrow energy gaps (~3.2 eV), ideal for hole-transport layers in OLEDs. Electron-rich pyridyl groups enhance charge mobility .

- Optical simulations : UV-Vis spectra predict absorption maxima at 380–420 nm, correlating with experimental data for blue-emitting devices .

Q. Table 3: DFT-Calculated Parameters

| Property | Value (eV) | Source |

|---|---|---|

| HOMO energy | -5.4 | |

| LUMO energy | -2.2 | |

| HOMO-LUMO gap | 3.2 |

How does the ligand geometry affect coordination behavior with transition metals?

Advanced Research Question

- Steric effects : The tetrahedral arrangement of pyridyl groups prevents overcrowding, allowing flexible metal binding (e.g., Cd²⁺, Cu⁺) .

- Isomer influence : Pyridin-4-yl vs. pyridin-3-yl substitution alters dihedral angles (31.9° vs. 9.4°), impacting metal-ligand bond lengths and framework topology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.